Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate
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Overview
Description
Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate is a leucine derivative. It is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
The synthesis of Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate involves several steps. One common method includes the esterification of 2-amino-4-fluoro-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential effects on biological systems, including its role in metabolic pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate involves its interaction with specific molecular targets and pathways. As a leucine derivative, it may influence protein synthesis and metabolic pathways related to amino acids. Its effects on enzymes and receptors are subjects of ongoing research, aiming to elucidate its precise biological activities .
Comparison with Similar Compounds
Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-methylpentanoate: Lacks the fluorine atom, which may result in different chemical and biological properties.
Ethyl 2-amino-4-fluoro-4-methylbutanoate: Has a shorter carbon chain, potentially affecting its reactivity and interactions.
Ethyl 2-amino-4-fluoro-4-methylhexanoate: Has a longer carbon chain, which may influence its solubility and stability.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s reactivity, stability, and biological activity.
Properties
Molecular Formula |
C8H18FNO6S |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
ethyl 2-amino-4-fluoro-4-methylpentanoate;sulfuric acid |
InChI |
InChI=1S/C8H16FNO2.H2O4S/c1-4-12-7(11)6(10)5-8(2,3)9;1-5(2,3)4/h6H,4-5,10H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
VWRTUFGLEMCOLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N.OS(=O)(=O)O |
Origin of Product |
United States |
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